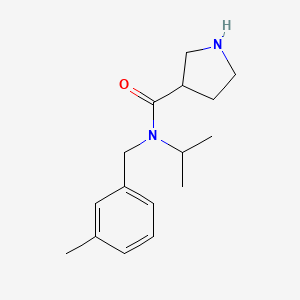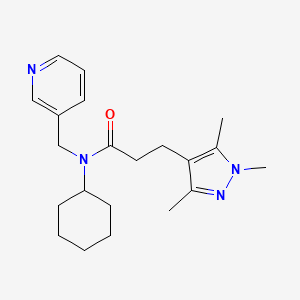
N-isopropyl-N-(3-methylbenzyl)-3-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-isopropyl-N-(3-methylbenzyl)-3-pyrrolidinecarboxamide hydrochloride, commonly known as IMB-5, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. IMB-5 belongs to the class of pyrrolidinecarboxamide compounds and has been found to exhibit promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of IMB-5 is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. IMB-5 has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects
IMB-5 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, IMB-5 has been found to enhance the activity of the immune system and improve the overall health of the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using IMB-5 in lab experiments is its low toxicity and high selectivity. The compound has been found to exhibit minimal side effects and can be used at high concentrations without causing any harm to the cells. However, one of the limitations of using IMB-5 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of IMB-5. One of the areas of interest is the development of IMB-5 as a potential anti-cancer drug. The compound has been found to exhibit promising results in various cancer models, and further studies are needed to determine its efficacy in clinical trials. Another area of interest is the study of IMB-5 as a potential anti-viral agent. The compound has been found to exhibit activity against the hepatitis C virus, and further studies are needed to determine its potential use in the treatment of viral infections. Additionally, further studies are needed to determine the mechanism of action of IMB-5 and its potential use in the treatment of inflammatory diseases.
Scientific Research Applications
IMB-5 has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. The compound has been tested in various in vitro and in vivo models, and the results have been promising.
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-N-propan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)18(16(19)15-7-8-17-10-15)11-14-6-4-5-13(3)9-14/h4-6,9,12,15,17H,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZMMEIPRMHYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C(C)C)C(=O)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3852523.png)
![1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone](/img/structure/B3852530.png)

![ethyl 3-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3852541.png)
![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B3852544.png)

![N,N-dimethyl-2-{4-[(phenylthio)acetyl]-2-morpholinyl}ethanamine](/img/structure/B3852557.png)
![1-cyclopropyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B3852567.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-butenamide](/img/structure/B3852574.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3852580.png)
![4-methoxy-N-({1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B3852585.png)
![N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]propanamide](/img/structure/B3852595.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B3852599.png)
![4-methyl-3-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B3852602.png)